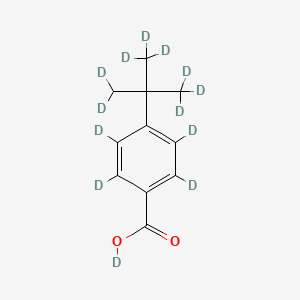
4-tert-Butylbenzoic-D13 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylbenzoic-D13 Acid is a deuterium-labeled derivative of 4-tert-Butylbenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium, a stable isotope of hydrogen. The deuterium labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzoic-D13 Acid typically involves the introduction of deuterium into the 4-tert-Butylbenzoic Acid molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield while minimizing the loss of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylbenzoic-D13 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-tert-Butylbenzoic-D13 Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme reactions due to its deuterium content.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of specialized materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylbenzoic-D13 Acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the behavior of enzymes and other biological molecules, providing insights into their function and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzoic Acid: The non-deuterated version of the compound.
4-tert-Butylbenzenesulfonic Acid: A related compound with a sulfonic acid group instead of a carboxylic acid group.
4-tert-Butylphenol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-tert-Butylbenzoic-D13 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD |
Clave InChI |
KDVYCTOWXSLNNI-LMQJRLHESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


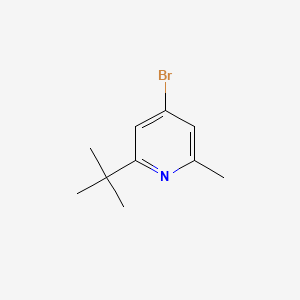
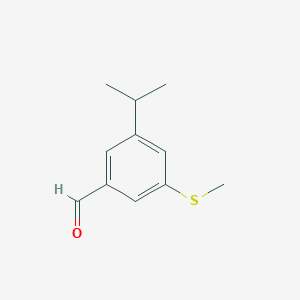
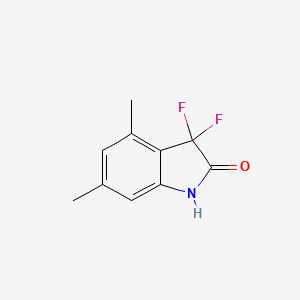

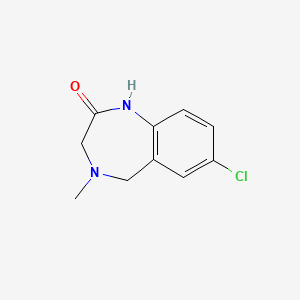
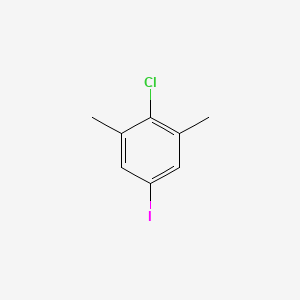
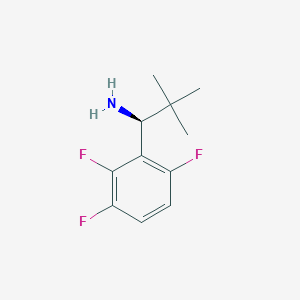
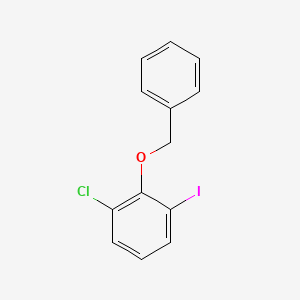

![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
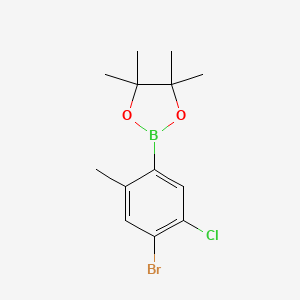
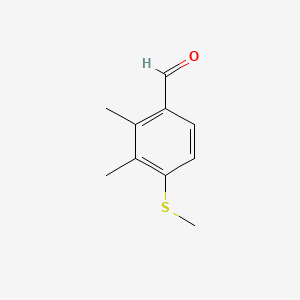
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

